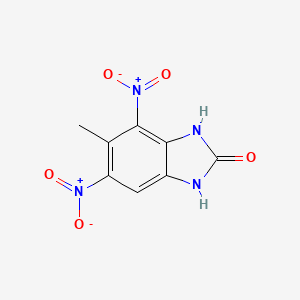
5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C8H6N4O5 It is a derivative of benzimidazole, characterized by the presence of methyl and nitro groups at specific positions on the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one. The nitration process can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Industry: Utilized in the development of high-energy materials and explosives due to its nitro groups.
Mechanism of Action
The mechanism of action of 5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzimidazolinone: Lacks the nitro and methyl groups, making it less reactive.
4,6-Dinitro-1,1,3,3,5-pentamethylindane: Contains multiple methyl groups and nitro groups, but differs in the core structure.
2-Methyl-4,6-dinitrophenol: Similar nitro and methyl substitution pattern but on a phenol ring.
Uniqueness
5-Methyl-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61587-94-8 |
|---|---|
Molecular Formula |
C8H6N4O5 |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
5-methyl-4,6-dinitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H6N4O5/c1-3-5(11(14)15)2-4-6(7(3)12(16)17)10-8(13)9-4/h2H,1H3,(H2,9,10,13) |
InChI Key |
OAMVEKCECPTGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


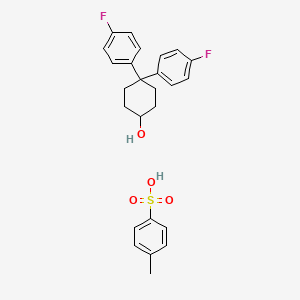

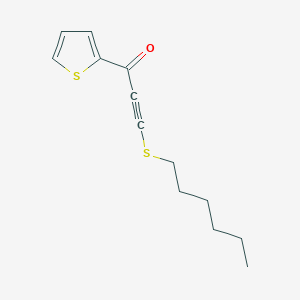
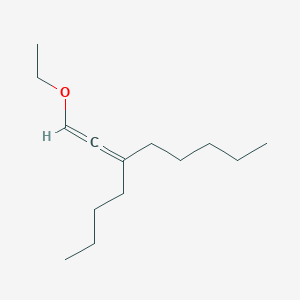
![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)
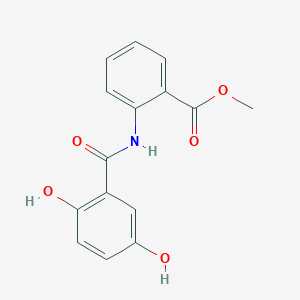

![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
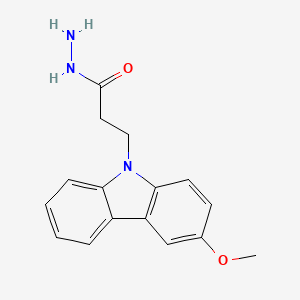
![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
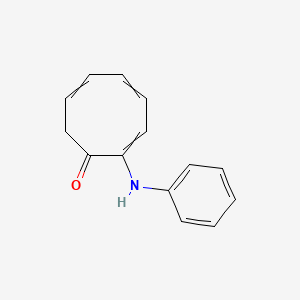
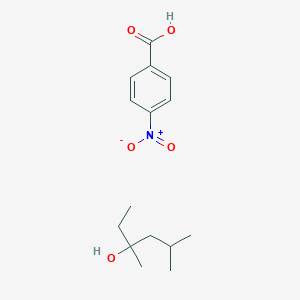
![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)

